N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopropyl, thiadiazole, pyrazole, and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15N5OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5OS/c1-21-13(9-12(20-21)10-5-3-2-4-6-10)14(22)17-16-19-18-15(23-16)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,17,19,22) |
InChI Key |
DNFRWVRHVWBCSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Cyclopropylation: The thiadiazole intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Pyrazole formation: The cyclopropyl-thiadiazole intermediate is reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Carboxamide formation: Finally, the pyrazole intermediate is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole or pyrazole derivatives.
Substitution: Formation of substituted thiadiazole or pyrazole derivatives.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the carboxamide group on the pyrazole ring significantly influences its interaction with molecular targets and its overall pharmacological profile.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, a pyrazole moiety, and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 284.38 g/mol. The presence of the cyclopropyl group is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable anticancer properties. Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives displayed high selectivity and potency:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induces G2/M phase arrest |
| 4i | HepG2 | 9.6 | Inhibits MMP2 and VEGFA expression |
Both compounds led to an increase in the Bax/Bcl-2 ratio and activation of caspase 9, indicating an apoptotic mechanism .
The mechanism by which this compound exerts its effects may involve:
- Cell Cycle Arrest : Studies show that treatment with thiadiazole derivatives can induce cell cycle arrest at specific phases (G2/M), leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic factors (Bax) and decreased anti-apoptotic factors (Bcl-2) suggest that these compounds promote programmed cell death in cancer cells.
- Inhibition of Metastatic Factors : Compounds have been reported to down-regulate matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are critical in tumor metastasis .
Pharmacological Profile
The pharmacological profile of this compound indicates potential as an anticancer agent with favorable properties:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in aqueous solutions |
| Lipophilicity | Enhanced due to cyclopropyl group |
| Toxicity | Low toxicity observed in preliminary studies |
These properties suggest that the compound could be developed into an effective therapeutic agent with good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
